molecular formula C12H18N4O2S B402734 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione CAS No. 331675-01-5

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione

Cat. No. B402734
M. Wt: 282.36g/mol
InChI Key: HDCPZPQXUVDCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” is a chemical compound with the molecular formula C12H18N4O2S and a molecular weight of 282.36g/mol1. It is intended for research use only1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione”. However, Sigma-Aldrich provides a similar product for early discovery researchers as part of a collection of rare and unique chemicals2.



Molecular Structure Analysis

The molecular structure of “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” is based on its molecular formula, C12H18N4O2S1. However, detailed structural information such as bond lengths and angles are not available in the current resources.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione”. More research is needed to understand its reactivity and potential applications.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” are not fully detailed in the available resources. However, it’s known that its molecular weight is 282.36g/mol1.


Safety And Hazards

There is no specific safety and hazard information available for “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione”. It’s crucial to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for “3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione” are not clear from the available resources. Further research and studies are needed to explore its potential applications and understand its properties better.


Please note that this analysis is based on the currently available information and may not be comprehensive. For a more detailed analysis, it would be beneficial to consult scientific literature or experts in the field.


properties

IUPAC Name

3-methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-5-6-19-12-13-9-8(16(12)7(2)3)10(17)14-11(18)15(9)4/h7H,5-6H2,1-4H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCPZPQXUVDCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione

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